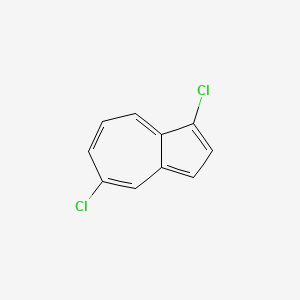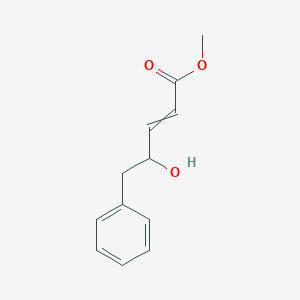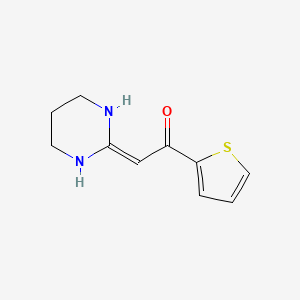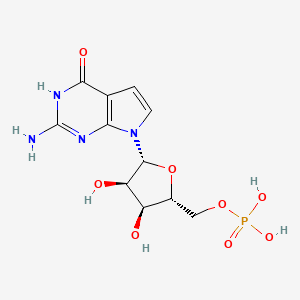
1,5-Dichloroazulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dichloroazulene is a derivative of azulene, an aromatic hydrocarbon known for its deep blue color Azulene itself is notable for its non-alternant structure, which contributes to its unique electronic properties
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dichloroazulene can be synthesized through various methods. One common approach involves the chlorination of azulene using chlorine gas in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure selective substitution at the 1 and 5 positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
1,5-Dichloroazulene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming various derivatives.
Cycloaddition Reactions: The azulene ring can engage in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide in methanol, which facilitates the replacement of chlorine atoms.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize this compound.
Cycloaddition: Dienes and dienophiles are often used in cycloaddition reactions under thermal or photochemical conditions.
Major Products Formed
Substitution Products: Various substituted azulenes, depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of azulene, such as azulenequinones.
Cycloaddition Products:
科学的研究の応用
1,5-Dichloroazulene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism by which 1,5-Dichloroazulene exerts its effects is primarily through its interaction with biological pathways. For instance, its anti-inflammatory properties are believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation .
類似化合物との比較
Similar Compounds
1,3-Dichloroazulene: Another chlorinated derivative of azulene, differing in the positions of chlorine substitution.
5,6-Dichloroazulene: Similar in structure but with chlorine atoms at the 5 and 6 positions.
Uniqueness
1,5-Dichloroazulene is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
特性
CAS番号 |
81971-07-5 |
|---|---|
分子式 |
C10H6Cl2 |
分子量 |
197.06 g/mol |
IUPAC名 |
1,5-dichloroazulene |
InChI |
InChI=1S/C10H6Cl2/c11-8-2-1-3-9-7(6-8)4-5-10(9)12/h1-6H |
InChIキー |
WDGVVXPRHQOHAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=CC=C(C2=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)

silane](/img/structure/B14409949.png)







![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)



